molecular formula C6H4ClFN2O2 B1597862 2-Chloro-5-fluoro-4-nitroaniline CAS No. 517920-71-7

2-Chloro-5-fluoro-4-nitroaniline

Cat. No. B1597862
CAS RN: 517920-71-7
M. Wt: 190.56 g/mol
InChI Key: LPVHTLPXIISIRD-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4ClFN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors . It also serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs) .


Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-4-nitroaniline can be achieved through various methods. One such method involves the reaction of 2-fluoro-5-nitroaniline with mercuric acetate and further with tellurium (IV) tetrabromide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-nitroaniline consists of a benzene ring substituted with chlorine, fluorine, nitro group, and an amine group . The InChI key for this compound is VRJKEIWZSOHDOH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-nitroaniline is a solid compound . It has a molecular weight of 190.56 g/mol . The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 336.1±37.0 °C at 760 mmHg .

Scientific Research Applications

Environmental Biodegradation

2-Chloro-4-nitroaniline, an analog of 2-Chloro-5-fluoro-4-nitroaniline, has been studied for its biodegradation potential. Geobacter sp. KT7 and Thauera aromatica KT9, two microbial strains, demonstrated the ability to degrade this compound under anaerobic conditions, using it as a sole carbon and nitrogen source. This research indicates the possibility of employing microbial degradation as a method to mitigate environmental contamination by nitroaromatic compounds, highlighting a natural pathway for detoxifying pollutants commonly found in industrial and agricultural sectors (H. D. Duc, 2019).

Synthesis of Heterocyclic Compounds

Research has shown that 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a versatile building block for solid-phase synthesis, leading to various nitrogenous heterocycles. This synthesis approach is crucial for drug discovery, as it allows for the creation of diverse libraries of compounds with significant pharmacological potential. The ability to prepare benzimidazoles, benzotriazoles, quinoxalinones, and other heterocycles demonstrates the compound's utility in heterocyclic chemistry (Soňa Křupková et al., 2013).

New Chemical Synthesis Methodologies

Another study involved the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, highlighting the compound's role in generating novel chemical entities. This research showcases the compound's importance in developing new methodologies for chemical synthesis, particularly in the preparation of compounds with potential applications in materials science and pharmaceuticals (E. S. Hand & D. Baker, 1989).

Safety and Hazards

2-Chloro-5-fluoro-4-nitroaniline is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for 2-Chloro-5-fluoro-4-nitroaniline could involve its use in the synthesis of new pharmaceuticals and other organic compounds . It could also be used in the study of new chemical reactions and mechanisms .

Mechanism of Action

Target of Action

2-Chloro-5-fluoro-4-nitroaniline is a complex organic compound that primarily targets various biochemical pathways. It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors . The specific targets of this compound can vary depending on the specific application and the biochemical pathway involved.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The nitro group in the compound can undergo a series of reactions, including reduction to an amine group . This conversion is a key step in many synthetic processes involving this compound. The presence of the chloro and fluoro groups can also influence the reactivity and interactions of the compound with its targets.

Biochemical Pathways

The compound is involved in various biochemical pathways. For instance, it has been reported that a strain of Rhodococcus sp. can metabolize 2-Chloro-5-fluoro-4-nitroaniline via a novel aerobic degradation pathway . The first step in this pathway involves a flavin-dependent monooxygenase that catalyzes the removal of the nitro group, producing 4-amino-3-chlorophenol . This compound is then further metabolized in the pathway.

Result of Action

The result of the action of 2-Chloro-5-fluoro-4-nitroaniline can vary depending on the specific context. In the context of its use as an intermediate in chemical synthesis, the result of its action is the production of the desired end product. In the context of its metabolism by Rhodococcus sp., the result of its action is its transformation into other compounds via a specific metabolic pathway .

properties

IUPAC Name

2-chloro-5-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVHTLPXIISIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378648
Record name 2-chloro-5-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-nitroaniline

CAS RN

517920-71-7
Record name 2-chloro-5-fluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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